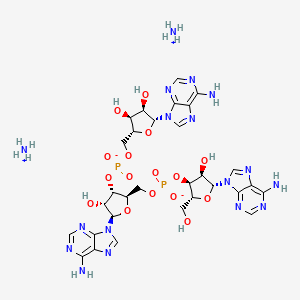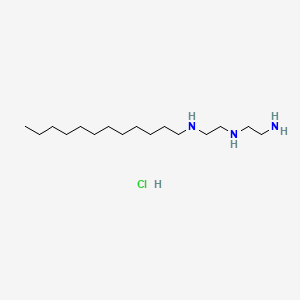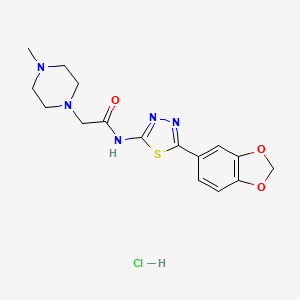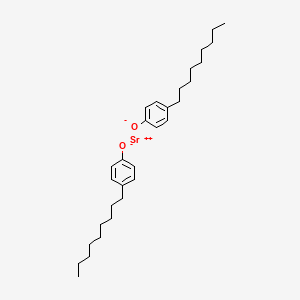
Phenol, 4-nonyl-, strontium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-nonyl-, strontium salt is a chemical compound that combines the organic molecule 4-nonylphenol with strontium ions. 4-Nonylphenol is a type of alkylphenol, which is a family of organic compounds composed of phenol bearing a 9-carbon tail. These compounds are known for their use in manufacturing antioxidants, lubricating oil additives, laundry and dish detergents, emulsifiers, and solubilizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-nonyl-, strontium salt typically involves the reaction of 4-nonylphenol with a strontium salt, such as strontium chloride or strontium nitrate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired strontium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The product is then purified through filtration, crystallization, or other separation techniques to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-nonyl-, strontium salt undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Quinones formed from oxidation can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used to convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) under acidic conditions
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Phenol, 4-nonyl-, strontium salt has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential endocrine-disrupting effects and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications and effects on cellular pathways.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-nonyl-, strontium salt involves its interaction with various molecular targets and pathways. The phenolic group can mimic the action of estrogen, leading to endocrine-disrupting effects. It can bind to estrogen receptors and activate or inhibit downstream signaling pathways, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-nonyl-: The parent compound without the strontium ion.
Nonylphenol ethoxylates: Derivatives of nonylphenol with ethoxy groups, used as surfactants.
Other alkylphenols: Compounds with different alkyl groups attached to the phenol ring.
Uniqueness
Phenol, 4-nonyl-, strontium salt is unique due to the presence of the strontium ion, which can impart different chemical and physical properties compared to its parent compound and other similar alkylphenols. The strontium ion can influence the compound’s solubility, reactivity, and interactions with biological systems.
Properties
CAS No. |
100842-26-0 |
|---|---|
Molecular Formula |
C30H46O2Sr |
Molecular Weight |
526.3 g/mol |
IUPAC Name |
strontium;4-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Sr/c2*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h2*10-13,16H,2-9H2,1H3;/q;;+2/p-2 |
InChI Key |
CZGSECJFYBHAJB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



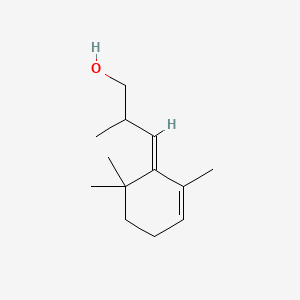


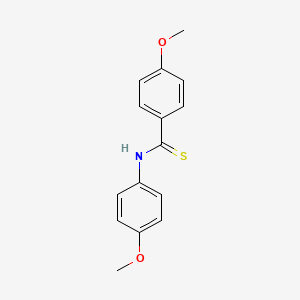
![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
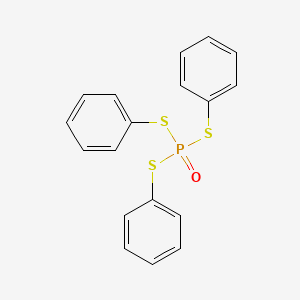
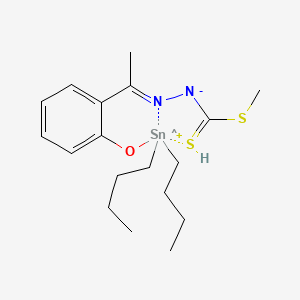
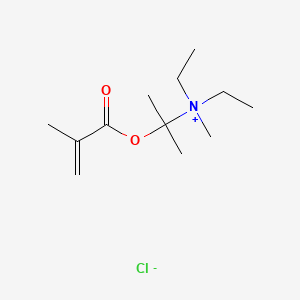
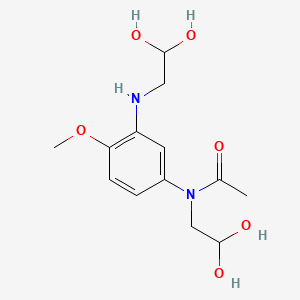
![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
